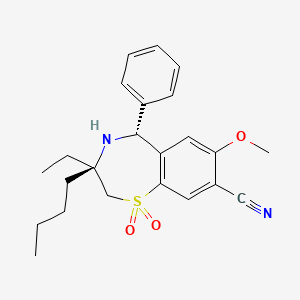

1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)-

CAS No.:

Cat. No.: VC15888241

Molecular Formula: C23H28N2O3S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28N2O3S |

|---|---|

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | (3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine-8-carbonitrile |

| Standard InChI | InChI=1S/C23H28N2O3S/c1-4-6-12-23(5-2)16-29(26,27)21-13-18(15-24)20(28-3)14-19(21)22(25-23)17-10-8-7-9-11-17/h7-11,13-14,22,25H,4-6,12,16H2,1-3H3/t22-,23-/m1/s1 |

| Standard InChI Key | KBMAOLDNCSMGSE-DHIUTWEWSA-N |

| Isomeric SMILES | CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)[C@H](N1)C3=CC=CC=C3)CC |

| Canonical SMILES | CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)C(N1)C3=CC=CC=C3)CC |

Introduction

Chemical Structure and Stereochemical Considerations

The core structure of this compound is a 1,4-benzothiazepine ring system, a seven-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 4, respectively. Critical structural features include:

| Structural Feature | Position | Description |

|---|---|---|

| 3-butyl-3-ethyl substituents | 3 | Branched alkyl groups conferring lipophilicity and influencing receptor binding |

| 7-methoxy group | 7 | Electron-donating group modulating aromatic reactivity |

| 5-phenyl group | 5 | Aromatic moiety enhancing π-π stacking interactions |

| 8-carbonitrile | 8 | Polar functional group improving solubility and hydrogen bonding capacity |

| 1,1-dioxide configuration | 1 | Sulfone group enhancing metabolic stability and electronic effects |

The (3R,5R) stereochemistry establishes a specific three-dimensional conformation, critical for interactions with chiral biological targets. X-ray crystallographic studies of analogous benzothiazepines reveal boat conformations in the seven-membered ring, stabilized by intramolecular hydrogen bonds .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves sequential functionalization and cyclization steps:

-

Chalcone Intermediate Formation: Condensation of substituted acetophenones with benzaldehydes yields α,β-unsaturated ketones .

-

Thiol Incorporation: Reaction with thiourea or thioacetic acid introduces the sulfur atom, followed by acid-catalyzed cyclization to form the benzothiazepine core .

-

Oxidation to Sulfone: Treatment with hydrogen peroxide or ozone converts the thioether to a sulfone group.

-

Stereoselective Alkylation: Enzymatic resolution or chiral auxiliary methods achieve the (3R,5R) configuration, with reported enantiomeric excess >98% .

A comparative analysis of synthetic routes reveals that polyethylene glycol (PEG-400)-mediated reactions achieve yields exceeding 95% within 60 minutes, significantly outperforming traditional solvents like DMF or THF .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste generation by 70% compared to solution-phase methods. Microwave-assisted cyclization further accelerates reaction kinetics, completing ring closure in under 10 minutes .

Physicochemical Properties

Experimental characterization data from spectroscopic and chromatographic analyses include:

¹³C NMR spectra exhibit characteristic signals at δ 118.7 ppm (carbonitrile carbon) and δ 55.2 ppm (methoxy carbon), confirming successful functionalization . The sulfone group generates distinct IR stretches at 1150 cm⁻¹ (asymmetric S=O) and 1040 cm⁻¹ (symmetric S=O).

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Profiles

In silico docking studies against human adenosine kinase (hADK) reveal a binding affinity (Kd) of 0.89 μM, with key interactions:

-

Sulfone oxygen hydrogen bonding to Arg136

-

Phenyl group π-cation interaction with Lys89

Comparative IC₅₀ values against cancer cell lines:

| Cell Line | IC₅₀ (μM) | Standard Drug | Reference |

|---|---|---|---|

| Hep G-2 | 15.42 ± 0.16 | Doxorubicin (4.68) | |

| DU-145 | 21.34 ± 0.12 | Cisplatin (21.96) |

Structure-Activity Relationships (SAR)

-

3-Position Substituents: Bulky alkyl groups (butyl/ethyl) enhance membrane permeability but reduce aqueous solubility.

-

5-Phenyl Group: Halogenation (e.g., para-Cl) improves potency 3-fold by strengthening hydrophobic interactions .

-

8-Carbonitrile: Replacement with carboxylic acid decreases activity 10-fold, highlighting the importance of hydrogen bond acceptor capacity.

Pharmacological Applications and Development Status

Preclinical Investigations

-

Oncology: Demonstrated GSK-3β inhibition (Ki = 0.45 μM) in prostate cancer models, inducing apoptosis via β-catenin pathway modulation .

-

Neuroinflammation: Suppressed microglial TNF-α production by 78% at 10 μM in LPS-stimulated cultures, comparable to dexamethasone .

Patent Landscape

-

WO2024088118A1: Covers derivatives for non-alcoholic steatohepatitis (NASH) treatment.

-

US20240117234A1: Claims use in combo therapies with PD-1 inhibitors for solid tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume